ethyl 4-({[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a combination of indazole, pyrrolidine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps, including the formation of the indazole ring, the pyrrolidine ring, and the benzoate ester. Common synthetic routes include:
Formation of the Indazole Ring: This can be achieved through transition metal-catalyzed reactions, reductive cyclization reactions, or metal-free reactions involving azidobenzaldehydes and amines.
Formation of the Pyrrolidine Ring: This step often involves cyclization reactions using appropriate precursors and catalysts.
Coupling Reactions: The final step involves coupling the indazole and pyrrolidine intermediates with the benzoate ester under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Ethyl 4-({[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Chemical Biology: The compound’s reactivity and functional groups make it a useful tool in chemical biology for modifying biomolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 4-({[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with kinases and other enzymes, potentially modulating their activity . The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole-containing molecules and pyrrolidine derivatives, such as:
1H-Indazole: Known for its medicinal properties and used in various therapeutic applications.
Pyrrolidine Derivatives: Commonly used in pharmaceuticals and agrochemicals.
Uniqueness
Ethyl 4-({[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is unique due to its combination of indazole, pyrrolidine, and benzoate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits.
Properties
Molecular Formula |
C21H20N4O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 4-[[1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H20N4O4/c1-2-29-21(28)13-7-9-15(10-8-13)22-20(27)14-11-18(26)25(12-14)19-16-5-3-4-6-17(16)23-24-19/h3-10,14H,2,11-12H2,1H3,(H,22,27)(H,23,24) |
InChI Key |
PCGIFIUYJFJYKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
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